REACTION_CXSMILES
|
[F:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([NH:6][NH:7][C:8]([NH:10][CH3:11])=[S:9])=O.Cl.N1C=CC=CC=1.C([O-])(O)=O.[Na+].Cl>>[F:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]1[N:10]([CH3:11])[C:8](=[S:9])[NH:7][N:6]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)NNC(=S)NC)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
480 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
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reactant
|
Smiles
|
Cl
|
Type
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CUSTOM
|
Details
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were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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heated to reflux
|
Type
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TEMPERATURE
|
Details
|
After refluxing overnight
|
Duration
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8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with a little H2O
|
Type
|
CUSTOM
|
Details
|
dried by suction
|
Type
|
CUSTOM
|
Details
|
This afforded a colorless powder
|
Type
|
CUSTOM
|
Details
|
could be crystallized from EtOAc/hexane affording colorless needles, Mp 137°-139° C.
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC=C1)C=1N(C(NN1)=S)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |